![molecular formula C19H43N3O5 B15342272 3,3',3'',3'''-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol CAS No. 19437-46-8](/img/structure/B15342272.png)
3,3',3'',3'''-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol
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Overview
Description
3,3’,3’‘,3’‘’-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol is a chemical compound with the molecular formula C19H43N3O5 and a molar mass of 393.56182 g/mol . It is known for its complex structure, which includes multiple hydroxyl and imino groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’‘,3’‘’-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol typically involves the reaction of ethylenediamine with 3-chloropropanol under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the imino group, followed by the addition of hydroxyl groups to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3,3’,3’‘,3’‘’-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imino groups can be reduced to amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are commonly employed.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’,3’‘,3’‘’-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a stabilizer for proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3’,3’‘,3’‘’-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol involves its interaction with various molecular targets. The hydroxyl and imino groups allow it to form hydrogen bonds and coordinate with metal ions, making it effective in stabilizing proteins and nucleic acids. Additionally, its ability to undergo oxidation and reduction reactions enables it to participate in redox processes within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3,3’,3’‘,3’‘’-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol
- 3,3’,3’‘,3’‘’-(((2-Hydroxyethyl)imino)bis(ethylenenitrilo))tetrapropanol
- 3,3’,3’‘,3’‘’-(((4-Hydroxybutyl)imino)bis(ethylenenitrilo))tetrapropanol
Uniqueness
3,3’,3’‘,3’‘’-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol is unique due to its specific combination of hydroxyl and imino groups, which confer distinct chemical reactivity and stability. This makes it particularly useful in applications requiring precise control over molecular interactions and reactions .
Biological Activity
3,3',3'',3'''-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol, with the CAS number 19437-46-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological implications, and relevant research findings.
- Molecular Formula : C19H43N3O5
- Molecular Weight : 393.570 g/mol
- LogP : -1.23 (indicating high water solubility)
- InChI Key : VGXGNFMEUOMDAJ-UHFFFAOYSA-N
These properties suggest that the compound may interact favorably in biological systems, particularly in aqueous environments.
The biological activity of this compound is believed to stem from its structural components, which may influence various biochemical pathways. The presence of the hydroxypropyl and ethylenediamine moieties suggests potential interactions with cellular receptors or enzymes involved in metabolic processes.
In Vitro Studies
- Cell Viability Assays : Preliminary studies using cell lines treated with similar compounds have demonstrated a reduction in cell viability at varying concentrations. These assays often utilize MTT or XTT methods to quantify cell death.
- Mechanistic Studies : Investigations into apoptosis pathways reveal that compounds with imino and nitrilo groups can influence caspase activation and mitochondrial membrane potential changes, leading to programmed cell death.
Data Table: Summary of Biological Activities from Related Compounds
Applications in Pharmacology
The compound's ability to be analyzed through reverse-phase HPLC indicates its potential for pharmacokinetic studies. This analytical method allows for the examination of the compound's stability and interaction with biological matrices, which is crucial for understanding its therapeutic potential .
Properties
CAS No. |
19437-46-8 |
---|---|
Molecular Formula |
C19H43N3O5 |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
3-[2-[2-[bis(3-hydroxypropyl)amino]ethyl-(3-hydroxypropyl)amino]ethyl-(3-hydroxypropyl)amino]propan-1-ol |
InChI |
InChI=1S/C19H43N3O5/c23-15-1-6-20(7-2-16-24)11-13-22(10-5-19-27)14-12-21(8-3-17-25)9-4-18-26/h23-27H,1-19H2 |
InChI Key |
VGXGNFMEUOMDAJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCCO)CCN(CCCO)CCN(CCCO)CCCO)CO |
Origin of Product |
United States |
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